molecular formula C28H22F3N3O2S B2437713 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034316-09-9

3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2437713
CAS No.: 2034316-09-9
M. Wt: 521.56
InChI Key: KRKYYHLSKKYSNX-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-7-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N3O2S/c1-36-22-12-10-18(11-13-22)16-34-26(35)25-24(23(15-32-25)20-7-3-2-4-8-20)33-27(34)37-17-19-6-5-9-21(14-19)28(29,30)31/h2-15,32H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYYHLSKKYSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is influenced by its substituents and heterocyclic core:

  • Methoxybenzyl Group

    • Electrophilic Substitution : The electron-donating methoxy group activates the benzene ring for electrophilic reactions (e.g., nitration, sulfonation).

    • Oxidation : The benzyl ether linkage could undergo oxidation to form a ketone under strong oxidizing conditions (e.g., KMnO4).

  • Thio Group

    • Nucleophilic Substitution : The sulfur atom at position 2 may participate in SN2 reactions with alkylating agents or undergo oxidation to sulfonic acids .

    • Reduction : Reduction with LiAlH4 could convert the thio group to a hydroxyl group, altering the compound’s reactivity.

  • Pyrrolopyrimidine Core

    • Electrophilic Aromatic Substitution : The nitrogen atoms in the heterocycle could direct electrophilic attack, though steric hindrance from substituents may limit reactivity.

    • Enolate Formation : The carbonyl group at position 4 may participate in enolate chemistry, enabling alkylation or acylation.

Reaction Mechanisms

Key mechanisms include:

  • Nucleophilic Substitution at Sulfur
    The thio group’s lone pairs facilitate nucleophilic attack, enabling reactions with alkyl halides or other electrophiles .

  • Thiolation Reactions
    Conversion of carbonyl groups (e.g., ketones) to thio derivatives using reagents like P2S5 involves a nucleophilic attack by sulfur followed by elimination of water.

  • Oxidation/Reduction Pathways

    • Oxidation : The methoxybenzyl ether may oxidize to a ketone under strong acidic or basic conditions.

    • Reduction : The thio group could reduce to a hydroxyl group using reducing agents like LiAlH4.

Stability and Reaction Conditions

Property Value/Condition
SolubilitySoluble in DMSO, ethanol
StabilitySensitive to strong bases/oxides
Temperature ControlRoom temperature to reflux conditions

Scientific Research Applications

Enzyme Inhibition

This compound's potential as an enzyme inhibitor is noteworthy. Pyrrolopyrimidines are known to inhibit various kinases and other enzymes involved in crucial biological pathways. Further studies could reveal its efficacy against specific targets, contributing to the development of novel therapeutics for diseases such as cancer and autoimmune disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolopyrimidine derivatives. The presence of the trifluoromethyl group in the compound may enhance its lipophilicity, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects. Research into similar compounds has demonstrated significant activity against various bacterial strains, suggesting that this compound may also possess comparable antimicrobial efficacy.

Synthetic Routes

The synthesis of 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step synthetic routes starting from accessible precursors. Understanding these synthetic pathways is crucial for optimizing production methods and ensuring scalability for industrial applications.

Synthetic Method Description Yield Potential
Multi-step SynthesisInvolves several reactions including substitution and oxidationHigh if optimized
Continuous Flow SynthesisAllows better control over reaction conditionsVery high due to efficiency

Industrial Production

The compound's unique properties make it a candidate for industrial applications in pharmaceuticals and agrochemicals. Its synthesis can be optimized using advanced techniques like continuous flow reactors, which enhance yield and reduce costs.

Mechanism of Action Studies

Understanding the precise mechanism of action of this compound is essential for its development as a therapeutic agent. Future research should focus on elucidating how it interacts with biological targets at the molecular level.

Clinical Trials

To establish its safety and efficacy, clinical trials will be necessary once preliminary studies confirm its potential therapeutic benefits. This step is crucial for translating laboratory findings into clinical applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which can confer specific biological activity and chemical reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

The compound 3-(4-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolo[3,2-d]pyrimidine core.
  • Substituents including methoxybenzyl , phenyl , and a trifluoromethyl group.

These structural components contribute to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

  • Enzyme Inhibition :
    • The compound has been shown to inhibit key enzymes involved in cancer progression. For instance, it may target receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, which are critical in angiogenesis and tumor growth .
    • The trifluoromethyl group enhances the compound's potency by improving binding affinity to these enzymes .
  • Antiproliferative Activity :
    • In vitro studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values suggesting potent activity .
    • Mechanistic studies have demonstrated that it induces cell cycle arrest and apoptosis in cancer cells, which is crucial for its anticancer properties .

Anticancer Activity

A series of studies have evaluated the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives similar to the compound :

  • Cell Line Studies : Compounds with similar structures were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). Results showed significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations .
CompoundCell LineIC50 (µM)Mechanism
5kHepG215.63Apoptosis induction
10A3758.55G2/M arrest
12aMCF-76.71FGFR4 inhibition

Enzyme Inhibition Studies

Inhibition assays have demonstrated that derivatives of this compound effectively inhibit proangiogenic RTKs:

  • VEGFR-2 Inhibition : Several derivatives exhibited potent VEGFR-2 inhibition with IC50 values in the nanomolar range, indicating their potential as anti-angiogenic agents .
CompoundTarget EnzymeIC50 (nM)
13aVEGFR-211.9
13bVEGFR-213.6

Q & A

Advanced: How can researchers design a synthetic route for this compound, considering steric hindrance from substituents?

Answer:
A multi-step synthesis approach is recommended, starting with the pyrrolo[3,2-d]pyrimidin-4(5H)-one core. Key steps include:

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during benzylthio group introduction (as seen in similar thioether syntheses) .
  • Catalyst optimization : Employ Fe(acac)₃ for efficient coupling reactions, as demonstrated in β-lactam derivatives .
  • Stepwise substitution : Introduce the 4-methoxybenzyl group first to minimize steric clashes, followed by the trifluoromethylbenzylthio moiety under controlled conditions (e.g., low temperature, DMF solvent) .

Advanced: What methodologies resolve contradictions between spectroscopic data and predicted structures?

Answer:

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SCXRD) to cross-validate structural assignments. SCXRD using SHELXL (for refinement) and SHELXS (for solution) is critical for resolving ambiguities .
  • Computational validation : Perform density functional theory (DFT) calculations to compare experimental NMR shifts with predicted values, addressing discrepancies in aromatic proton assignments .

Advanced: How can reaction conditions be optimized for regioselective introduction of the benzylthio group?

Answer:

  • Solvent effects : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Temperature control : Conduct reactions at 0–5°C to favor kinetic over thermodynamic control, improving regioselectivity .
  • Catalytic additives : Incorporate CuI or Pd(PPh₃)₄ to facilitate C–S bond formation, as shown in thiazolo-pyrimidine derivatives .

Advanced: What challenges arise in determining the crystal structure of this compound?

Answer:

  • Disorder in substituents : The trifluoromethyl and methoxybenzyl groups may exhibit rotational disorder. Mitigate this by collecting high-resolution data (≤ 0.8 Å) and refining with SHELXL’s PART instructions .
  • Twinned crystals : Use the TWIN command in SHELXL for data integration and apply Hooft parameter restraints to improve refinement .

Advanced: How can computational modeling assess this compound’s potential as a kinase inhibitor?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., EGFR or BRAF). Prioritize hydrogen bonding with hinge regions and hydrophobic interactions with CF₃ groups .
  • MD simulations : Perform 100-ns simulations in explicit solvent to evaluate binding stability and conformational dynamics .

Basic: What analytical techniques ensure purity assessment of the final compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (acetonitrile/water + 0.1% TFA) to quantify impurities .
  • ¹H NMR : Monitor integration ratios of aromatic protons (e.g., phenyl vs. pyrimidine peaks) to detect unreacted starting materials .

Advanced: How can stability under physiological conditions be analyzed?

Answer:

  • Buffer studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and compare with ammonium acetate buffer controls (pH 6.5) .
  • Cyclic voltammetry : Assess redox stability in simulated biological environments, focusing on thioether and pyrrolo-pyrimidine moieties .

Advanced: What strategies enable regioselective functionalization of the pyrrolo-pyrimidine core?

Answer:

  • Directing groups : Install a nitro or amino group at position 5 to direct electrophilic substitution to position 2 or 7, followed by reduction or displacement .
  • Metal-mediated cross-coupling : Use Suzuki-Miyaura conditions (PdCl₂(dppf), K₂CO₃) for aryl group introduction at less hindered positions .

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